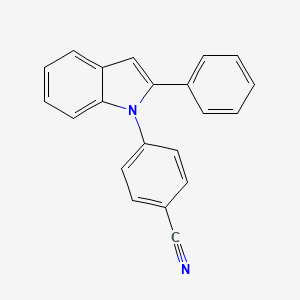
Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound features a benzonitrile group attached to a phenyl-indole moiety, making it a valuable molecule for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of indole derivatives can involve various methods, including catalytic hydrogenation, cyclization reactions, and the use of hypervalent iodine reagents for regiodivergent synthesis . These methods are optimized for high yield and purity, making them suitable for large-scale production.
化学反应分析
Types of Reactions
Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, undergoes several types of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form various products, such as indole-3-acetic acid.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
科学研究应用
Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives exhibit antiviral, anticancer, and antimicrobial activities.
Medicine: Potential therapeutic agents for treating diseases such as cancer and viral infections.
Industry: Used in the production of dyes, pigments, and pharmaceuticals.
作用机制
The mechanism of action of benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors, influencing biological processes such as cell signaling, apoptosis, and enzyme inhibition . The specific pathways and targets depend on the functional groups present on the indole ring.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
Benzonitrile, 4-(2-phenyl-1H-indol-1-yl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzonitrile group with a phenyl-indole moiety makes it a versatile compound for various applications.
属性
CAS 编号 |
741709-22-8 |
|---|---|
分子式 |
C21H14N2 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
4-(2-phenylindol-1-yl)benzonitrile |
InChI |
InChI=1S/C21H14N2/c22-15-16-10-12-19(13-11-16)23-20-9-5-4-8-18(20)14-21(23)17-6-2-1-3-7-17/h1-14H |
InChI 键 |
DJDGNJPIBXPTMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=C(C=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)
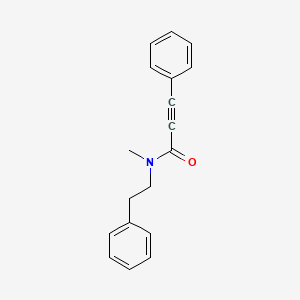
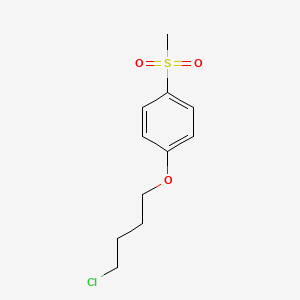
![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)
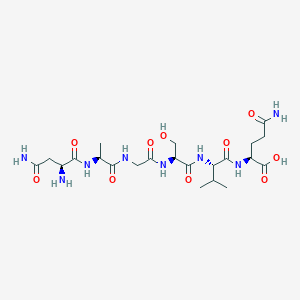
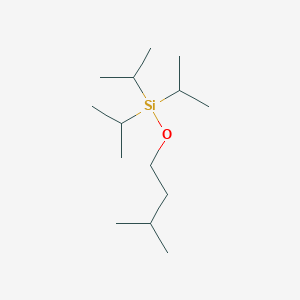

![6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline](/img/structure/B14233324.png)
![3-([1,1'-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole](/img/structure/B14233329.png)
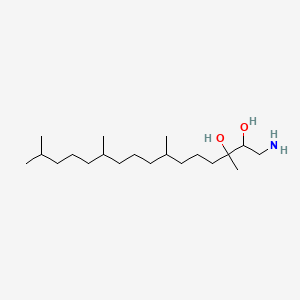
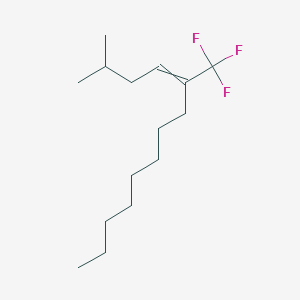
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
